

# An In-depth Technical Guide to the Solubility and Stability of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | ent-Voriconazole |           |
| Cat. No.:            | B030392          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical properties of voriconazole. The majority of available scientific literature pertains to voriconazole as a racemic mixture, the form used in clinical practice. Data specifically characterizing **ent-voriconazole** (its single enantiomer) is limited, primarily focusing on chiral separation techniques. It has been noted that an inactive enantiomer can form from the recombination of retro-aldol products during hydrolysis, suggesting potential differences in the stability profiles of the individual enantiomers[1][2].

## **Physicochemical Properties of Voriconazole**

Voriconazole, ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol), is a second-generation triazole antifungal agent. Its efficacy is intrinsically linked to its physicochemical characteristics, which present significant challenges in formulation development due to low aqueous solubility and instability in aqueous environments[1].



| Property              | Value             | Source          |
|-----------------------|-------------------|-----------------|
| Molecular Formula     | C16H14F3N5O       | [3][4]          |
| Molecular Weight      | 349.3 g/mol       | [3][4]          |
| Appearance            | Crystalline Solid | [3]             |
| pKa (Strongest Basic) | 2.01              | DrugBank Online |
| logP                  | 1.65 - 1.82       | DrugBank Online |
| UV/Vis. λmax          | 256 nm            | [3][5]          |

## **Solubility Profile**

Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability[6][7]. Its lipophilic nature necessitates the use of solubility enhancement techniques for effective formulation, particularly for aqueous parenteral and ophthalmic preparations.

## **Aqueous and pH-Dependent Solubility**

Voriconazole's solubility is highly dependent on pH. It exhibits its maximum aqueous solubility in acidic conditions due to the basic nature of the triazole ring.

| Solvent/Condition         | Solubility        | Temperature   |
|---------------------------|-------------------|---------------|
| Water (pH 7)              | 0.61 mg/mL        | 22°C          |
| Water (General)           | ~0.71 mg/mL       | Not Specified |
| Aqueous Solution          | 0.5 mg/mL         | Room Temp.    |
| Acidic (pH 1.2)           | 2.7 mg/mL         | Not Specified |
| Phosphate Buffer (pH 6.8) | Sparingly Soluble | Not Specified |

Citations:[1][6][7][8][9]



# Solubility in Organic Solvents and Formulation Excipients

The drug demonstrates significantly better solubility in various organic solvents and specialized pharmaceutical excipients, which are often employed in formulation development.

| Solvent/Excipient             | Solubility (mg/mL) |
|-------------------------------|--------------------|
| Ethanol                       | ~20                |
| DMSO                          | >20                |
| Methanol                      | Freely Soluble     |
| Labrafil M 1944CS (Oil)       | 126.38 ± 3.18      |
| Cremophor RH 40 (Surfactant)  | 128.86 ± 2.94      |
| Transcutol HP (Co-surfactant) | 139.19             |

Citations:[3][6][9]

Solubility can be markedly enhanced through the use of complexing agents like sulfobutyl ether  $\beta$ -cyclodextrin (SBE $\beta$ CD) or polymeric surfactants such as Poloxamers, which can increase solubility three- to six-fold[1].

## **Stability Profile**

Voriconazole is inherently unstable in aqueous solutions but is stable in its solid, crystalline state[3]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly influenced by pH and temperature.

## **Forced Degradation Studies**

Forced degradation (stress testing) is performed to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods. The table below summarizes the outcomes of stress testing under various ICH-recommended conditions.



| Stress Condition    | Observations                                                                                            |
|---------------------|---------------------------------------------------------------------------------------------------------|
| Acidic Hydrolysis   | Stable to slight degradation observed (e.g., 5ml of 0.1 M HCl at 60°C for 2hr)[5][10].                  |
| Alkaline Hydrolysis | Significant degradation (e.g., 5ml of 0.1 M NaOH at 60°C for 30min). Most adverse condition[5][11][12]. |
| Neutral Hydrolysis  | Degradation occurs[13].                                                                                 |
| Oxidative           | Slight degradation to relatively stable (e.g., 2ml of $1\% H_2O_2$ for $30min)[5][13]$ .                |
| Thermal             | Sensitive; significant degradation (e.g., 60°C for 24hrs)[5].                                           |
| Photolytic          | Stable to slight degradation under severe exposure (UV/Visible light)[5][10].                           |

The major degradation impurities identified under stress conditions include the deschloro and DFH impurities[5][11].

## **Stability in Formulations**

The stability of voriconazole in prepared formulations is critical for its clinical use.

- Reconstituted Oral Suspension: A dry powder formulation is preferred for oral use due to the drug's instability in aqueous environments. The reconstituted suspension, with a pH of around 4, is satisfactory for stability[3].
- Ophthalmic Solutions: Extemporaneously prepared eye drops (1% w/v) can be chemically stable for extended periods (e.g., up to 75 days) when stored at 2-8°C[8].
- Intravenous Solutions: In elastomeric pumps, voriconazole (2 mg/mL) in 0.9% sodium chloride or 5% glucose is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C[14].

## **Experimental Protocols**



Detailed and validated methodologies are crucial for accurately determining the solubility and stability of voriconazole.

## **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a standard protocol for evaluating the equilibrium solubility of a compound.

- Preparation: An excess amount of voriconazole is added to vials containing a known volume of the solvent (e.g., water, buffer, or excipient solution).
- Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 ± 1°C) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.
- Separation: The equilibrated samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved voriconazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at 255 nm) or HPLC[6][7].





Click to download full resolution via product page

Caption: Workflow for Solubility Determination via Shake-Flask Method.

## Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.



Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating voriconazole from its process-related impurities and forced degradation products.

#### Example Protocol 1:

- Column: Hypersil C18 (250×4.6 mm, 5 μm)[13].
- Mobile Phase: A mixture of acetonitrile and water (40:60, v/v)[13].
- Flow Rate: 1.0 mL/min[13].
- Detection: Photodiode Array (PDA) detector[13].
- Linear Range: 5-25 μg/mL[13].

#### Example Protocol 2:

- Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 μm)[8].
- Mobile Phase: 50 mM Ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile (52:48, v/v)[8].
- Flow Rate: 1.0 mL/min[8].
- Detection: UV at 250 nm[8].
- Column Temperature: 25°C[8].

#### Forced Degradation Procedure:

- Stock Solution: Prepare a stock solution of voriconazole in a suitable solvent (e.g., mobile phase or acetonitrile).
- Stress Application: Subject aliquots of the stock solution to various stress conditions as detailed in Section 3.1 (e.g., add 3N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis).



- Neutralization & Dilution: After the specified stress period, neutralize the samples (if acidic or basic) and dilute them with the mobile phase to fall within the linear range of the assay.
- Chromatographic Analysis: Inject the stressed samples into the HPLC system.
- Peak Purity & Mass Balance: Analyze the chromatograms to ensure the voriconazole peak is well-resolved from all degradation peaks. Perform peak purity analysis using a PDA detector and calculate the mass balance to confirm the method's stability-indicating capability[5][8].



Click to download full resolution via product page

Caption: Experimental Workflow for Forced Degradation Studies.



## **Degradation and Metabolic Pathways**

Understanding the transformation of voriconazole under chemical stress and biological conditions is vital for drug development and clinical pharmacology.

## **Chemical Degradation Pathway**

Under alkaline conditions, voriconazole undergoes hydrolysis. The proposed pathway involves a retro-aldol reaction, leading to the formation of key degradation products. This instability is a critical consideration for aqueous formulations, which must be buffered appropriately.



Click to download full resolution via product page

Caption: Proposed Alkaline Degradation Pathway of Voriconazole.

## **Metabolic Pathway**

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The activity of these enzymes, particularly CYP2C19, is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.

The main metabolic routes are:

• N-oxidation: Formation of the major, inactive metabolite, voriconazole N-oxide.



- Hydroxylation: Hydroxylation of the methyl group.
- Hydroxylation: Hydroxylation of the fluoropyrimidine ring.



Click to download full resolution via product page

Caption: Primary Metabolic Pathways of Voriconazole in Humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2005051353A2 Pharmaceutical formulations comprising voriconazole Google Patents [patents.google.com]
- 2. EP2720723A1 Stabilized voriconazole composition Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Voriconazole Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]







- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical stability of voriconazole in elastomeric devices PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of Voriconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030392#ent-voriconazole-solubility-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com